molecular formula C13H18O3 B11928064 Ethyl 4-(4-hydroxybutyl)benzoate CAS No. 85431-07-8

Ethyl 4-(4-hydroxybutyl)benzoate

Cat. No.: B11928064
CAS No.: 85431-07-8
M. Wt: 222.28 g/mol
InChI Key: DEAHZHUWDRVSBC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-hydroxybutyl)benzoate (CAS 85431-07-8) is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is characterized by a benzoate ester group and a terminal hydroxybutyl chain, a structure that classifies it as a valuable chemical intermediate in organic synthesis and materials science research. Available chemical data indicates a predicted boiling point of approximately 357.3 °C and a predicted density of 1.072 g/cm³ . The compound should be stored at refrigerated temperatures of 2-8°C to maintain stability . As a building block, this compound is primarily of interest in medicinal chemistry and polymer research. The presence of two functional groups—the ester and the terminal hydroxyl—makes it a versatile precursor for constructing more complex molecules. Researchers may utilize it in the synthesis of liquid crystals, pharmaceutical candidates, or functional polymers, where its structure can be further modified through reactions at either functional site. The product is provided for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85431-07-8

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 4-(4-hydroxybutyl)benzoate

InChI

InChI=1S/C13H18O3/c1-2-16-13(15)12-8-6-11(7-9-12)5-3-4-10-14/h6-9,14H,2-5,10H2,1H3

InChI Key

DEAHZHUWDRVSBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCCCO

Origin of Product

United States

Synthetic Methodologies and Pathway Elucidation

Direct Esterification Strategies for Ethyl 4-(4-hydroxybutyl)benzoate

The most straightforward approach to the synthesis of this compound involves the direct esterification of 4-(4-hydroxybutyl)benzoic acid with ethanol (B145695). This can be achieved through several methods, most notably through acid catalysis or the use of coupling reagents.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, commonly known as Fischer esterification, is a well-established method for the formation of esters from carboxylic acids and alcohols. In the synthesis of this compound, this involves the reaction of 4-(4-hydroxybutyl)benzoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or a solid superacid. The reaction is reversible, and to drive the equilibrium towards the product, excess ethanol is typically used, and the water formed during the reaction is removed. quora.comgoogle.com

The general reaction is as follows:

HO-(CH₂)₄-C₆H₄-COOH + CH₃CH₂OH ⇌ HO-(CH₂)₄-C₆H₄-COOCH₂CH₃ + H₂O

The use of solid acid catalysts, such as modified metal oxides, offers advantages in terms of easier catalyst recovery and reduced environmental impact compared to traditional mineral acids. google.com

Table 1: Illustrative Conditions for Acid-Catalyzed Esterification

Parameter Condition
Starting Material 4-(4-hydroxybutyl)benzoic acid
Reagent Ethanol (in excess)
Catalyst Concentrated H₂SO₄ or solid superacid (e.g., WO₃/ZrO₂)
Temperature Reflux (typically 75-85°C)
Reaction Time 3-4 hours
Work-up Neutralization, extraction, and purification by distillation or chromatography

Note: This data is illustrative of typical Fischer esterification conditions and may require optimization for the specific synthesis of this compound.

Coupling Reagent-Mediated Esterification (e.g., DCC/DMAP)

For substrates that may be sensitive to the harsh conditions of acid-catalyzed esterification, coupling reagent-mediated methods provide a milder alternative. The Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a prominent example. organic-chemistry.orgorganic-chemistry.orgwikipedia.org This method is known for its high yields and tolerance of a wide range of functional groups. organic-chemistry.orgorgsyn.org

The reaction proceeds at room temperature and involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. This intermediate is then attacked by the alcohol, facilitated by the nucleophilic catalyst DMAP, to form the ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.orgwikipedia.org

Table 2: General Protocol for DCC/DMAP Mediated Esterification

Step Procedure
1 Dissolve 4-(4-hydroxybutyl)benzoic acid and a catalytic amount of DMAP in an anhydrous aprotic solvent (e.g., dichloromethane).
2 Add ethanol to the solution.
3 Cool the mixture to 0°C and add a solution of DCC in the same solvent.
4 Stir the reaction mixture at 0°C for a short period and then at room temperature for several hours.
5 Filter off the precipitated dicyclohexylurea (DCU).
6 Wash the filtrate, dry the organic layer, and remove the solvent. Purify the product.

Note: This is a general procedure for Steglich esterification and would be adapted for the specific synthesis of this compound.

Functional Group Interconversion at the 4-Substituted Butyl Chain

An alternative synthetic paradigm involves the initial preparation of an ethyl benzoate (B1203000) derivative with a modifiable functional group on the 4-position of the butyl chain. The desired terminal hydroxyl group is then introduced in a subsequent step.

Reductive Synthesis from Carbonyl Precursors (e.g., 4-oxobutyl benzoate analogs)

This strategy entails the synthesis of a precursor molecule such as ethyl 4-(4-oxobutyl)benzoate, where the terminal carbon of the butyl chain is a ketone. The target compound, this compound, can then be obtained through the selective reduction of this keto group to a secondary alcohol. Various reducing agents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of other reducible functional groups, such as the ester.

For the reduction of a ketone in the presence of an ester, chemoselective reducing agents are required. A common choice is sodium borohydride (NaBH₄), which is generally effective for the reduction of ketones and aldehydes without affecting the ester functionality under controlled conditions. Enzymatic reductions, for instance using baker's yeast, can also offer high chemo- and enantioselectivity for such transformations. researchgate.net

Table 3: Potential Precursors and Corresponding Reducing Agents

Precursor Reducing Agent Product
Ethyl 4-(4-oxobutyl)benzoate Sodium borohydride (NaBH₄) This compound
Ethyl 4-(4-oxobutyl)benzoate Baker's yeast (Saccharomyces cerevisiae) This compound

Catalytic Hydrogenation of Unsaturated Butyl Chain Precursors (e.g., 4-hydroxybut-1-ynyl benzoate analogs)

Another approach involves the catalytic hydrogenation of an unsaturated precursor. For instance, a molecule like ethyl 4-(4-hydroxybut-1-ynyl)benzoate or ethyl 4-(4-hydroxybut-1-enyl)benzoate could be synthesized and subsequently hydrogenated to yield the final saturated alcohol. Catalytic hydrogenation is a powerful tool for the reduction of double and triple bonds.

The choice of catalyst is crucial for achieving the desired transformation. For the reduction of an alkyne to an alkane, catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) are commonly used under a hydrogen atmosphere. The conditions can be tuned to selectively reduce the unsaturation in the side chain without affecting the aromatic ring or the ester group.

Derivatization of the Terminal Hydroxyl Group (e.g., Alkylation, Acylation)

While the focus of this article is on the synthesis of this compound, it is pertinent to mention the reactivity of its terminal hydroxyl group for further derivatization. This hydroxyl group can readily undergo common reactions such as alkylation and acylation to produce a variety of derivatives.

Alkylation: The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the alcohol with a base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide.

Acylation: Esterification of the terminal hydroxyl group can be achieved by reacting it with an acyl chloride or an acid anhydride in the presence of a base (e.g., pyridine or triethylamine). This would result in the formation of a diester.

These derivatization reactions highlight the utility of this compound as a versatile building block in organic synthesis.

Multi-Step Synthesis of Benzoate Derivatives with 4-Hydroxybutyl Functionality

The creation of benzoate derivatives possessing a 4-hydroxybutyl group can be approached through strategic carbon-carbon bond formation or by modifying existing functional groups on benzoate precursors. These methods offer flexibility in starting materials and reaction conditions.

Chain Elongation Strategies (e.g., Grignard Reactions)

Grignard reactions provide a powerful tool for extending carbon chains, a critical step in synthesizing the 4-hydroxybutyl functionality when starting from a precursor with a shorter side chain. This approach typically involves the reaction of a Grignard reagent with an electrophilic carbonyl group.

A plausible synthetic route could commence with a precursor such as ethyl 4-(2-oxoethyl)benzoate. The Grignard reagent, ethylmagnesium bromide (CH₃CH₂MgBr), can be prepared by reacting bromoethane with magnesium metal in an anhydrous ether solvent wikipedia.org. The subsequent reaction of this Grignard reagent with the keto-ester would proceed via nucleophilic addition to the ketone's carbonyl carbon. This reaction forms a tertiary alcohol after an acidic workup study.comudel.eduathabascau.ca. It's important to note that Grignard reagents can also react with esters, but the reaction with a ketone is generally faster. Careful control of reaction conditions, such as low temperatures, can favor the selective reaction at the ketone.

Reaction Scheme Example:

Formation of Grignard Reagent:

CH₃CH₂Br + Mg → CH₃CH₂MgBr

Reaction with Keto-ester:

Ethyl 4-(2-oxoethyl)benzoate + CH₃CH₂MgBr → Intermediate alkoxide

Acidic Workup:

Intermediate alkoxide + H₃O⁺ → Ethyl 4-(2-hydroxybutyl)benzoate

To obtain the target compound, this compound, a different starting material would be necessary, such as a benzoate derivative with a three-carbon chain aldehyde. The Grignard reaction would then introduce the final carbon to form the butyl chain.

Table 1: Parameters for Grignard-based Chain Elongation
ParameterCondition/ReagentPurpose
Starting MaterialBenzoate derivative with an electrophilic carbonyl group (e.g., aldehyde or ketone)Provides the core structure for chain extension.
Grignard ReagentOrganomagnesium halide (e.g., ethylmagnesium bromide)Acts as a nucleophile to attack the carbonyl carbon and extend the carbon chain. wikipedia.org
SolventAnhydrous diethyl ether or tetrahydrofuran (THF)Stabilizes the Grignard reagent. gauthmath.com
Reaction TemperatureTypically low temperatures (e.g., 0 °C to -78 °C)Controls reactivity and minimizes side reactions.
WorkupAqueous acid (e.g., NH₄Cl or dilute HCl)Protonates the intermediate alkoxide to form the alcohol.

Alkylation and Hydrolysis of Related Benzoate Precursors

An alternative and widely used strategy for forming the ether linkage in related compounds, which can be adapted for C-C bond formation, is the Williamson ether synthesis. A more direct approach for synthesizing this compound involves the alkylation of a suitable precursor. A highly relevant precursor is ethyl 4-hydroxybenzoate (B8730719) himedialabs.comwikipedia.org.

This method involves the O-alkylation of the phenolic hydroxyl group of ethyl 4-hydroxybenzoate with a 4-halo-1-butanol (e.g., 4-bromobutanol) under basic conditions. This is a classic Williamson ether synthesis francis-press.comfrancis-press.commasterorganicchemistry.comyoutube.comyoutube.com. The base, such as potassium carbonate or sodium hydride, deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide in an Sₙ2 reaction.

A study detailing the synthesis of a similar compound, ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, utilized ethyl 4-hydroxybenzoate and an 11-bromoundecanoic acid derivative in the presence of potassium carbonate and tetrabutylammonium bromide in DMF mdpi.com. This demonstrates the feasibility of alkylating the hydroxyl group of ethyl 4-hydroxybenzoate.

To synthesize the target compound, one could envision a reaction between ethyl 4-hydroxybenzoate and 4-bromobutanol. However, the prompt asks for the synthesis of a compound with a direct carbon-carbon bond between the butyl group and the benzene (B151609) ring. Therefore, a more appropriate precursor would be a halogenated benzoate, such as ethyl 4-bromobenzoate, which could undergo a coupling reaction with a suitable organometallic reagent containing the 4-hydroxybutyl group.

Alternatively, and more directly addressing the alkylation of a benzoate precursor, one could start with a compound like ethyl 4-(bromomethyl)benzoate and perform a chain extension.

Hydrolysis in Synthesis:

Hydrolysis is a key step when a protecting group is used for the hydroxyl functionality on the butyl chain. For instance, if 4-bromo-1-(tetrahydro-2H-pyran-2-yloxy)butane is used as the alkylating agent to prevent side reactions, the resulting ether-protected product would require a subsequent hydrolysis step under acidic conditions to deprotect the hydroxyl group and yield the final product.

Table 2: Key Aspects of Alkylation and Hydrolysis Pathways
StepReagents and ConditionsPurpose
Alkylation (Williamson Ether Synthesis Analogy)Ethyl 4-hydroxybenzoate, 4-bromobutanol, K₂CO₃, DMFForms an ether linkage, demonstrating a related synthetic strategy. mdpi.com
Protection of Hydroxyl GroupDihydropyran, catalytic acidProtects the hydroxyl group on the alkylating agent to prevent it from interfering with the reaction.
Hydrolysis (Deprotection)Aqueous acid (e.g., HCl or H₂SO₄)Removes the protecting group to reveal the hydroxyl functionality.

Optimization of Synthetic Yields, Purity, and Stereoselectivity

Optimizing the synthesis of this compound is essential for its practical application and involves fine-tuning various reaction parameters to maximize the yield and purity of the final product.

Yield and Purity Optimization:

For Grignard-based syntheses, the yield can be highly dependent on the quality of the magnesium and the exclusion of moisture and atmospheric oxygen athabascau.ca. The slow, dropwise addition of the Grignard reagent to the carbonyl compound at low temperatures can minimize the formation of byproducts. Purification is often achieved through column chromatography on silica gel sielc.com.

In alkylation reactions, the choice of base, solvent, and temperature plays a critical role. Phase-transfer catalysts, such as tetrabutylammonium bromide, can enhance the reaction rate and yield in Williamson ether-type syntheses mdpi.com. The purification of the final product typically involves recrystallization or column chromatography to remove unreacted starting materials and byproducts.

Stereoselectivity:

If the synthesis involves the reduction of a ketone, such as ethyl 4-(4-oxobutyl)benzoate, to create the secondary alcohol, stereoselectivity becomes a consideration. The use of chiral reducing agents or catalysts can lead to the preferential formation of one enantiomer. For example, enzyme-catalyzed reductions are known to produce chiral alcohols with high enantiomeric excess nih.gov. Similarly, catalytic hydrogenation using a chiral catalyst can achieve stereoselective reduction of a keto group ecnu.edu.cn.

For instance, the enantioselective hydrogenation of ethyl-2-oxo-4-phenylbutyrate has been achieved using a cinchonidine-modified Pt/γ-Al₂O₃ catalyst, demonstrating the potential for creating chiral centers with high enantiomeric excess ecnu.edu.cn. While not the exact target molecule, this illustrates a viable strategy for achieving stereoselectivity in a similar system.

Table 3: Strategies for Synthetic Optimization
Optimization GoalStrategyExample/Rationale
Increase YieldUse of high-purity reagents, anhydrous conditions for Grignard reactions, optimization of reaction time and temperature.Moisture quenches Grignard reagents, reducing the yield. athabascau.ca
Enhance PurityPurification by column chromatography, recrystallization, or distillation.Removes byproducts and unreacted starting materials. sielc.com
Achieve StereoselectivityUse of chiral catalysts or enzymes for the reduction of a prochiral ketone.Enzyme-catalyzed reductions can provide high enantiomeric excess. nih.gov

Chemical Reactivity and Mechanistic Investigations

Hydrolysis and Transesterification Kinetics of the Ester Linkage

The ester linkage in ethyl 4-(4-hydroxybutyl)benzoate is susceptible to both hydrolysis and transesterification, reactions that are fundamental to its degradation and derivatization.

Hydrolysis:

The hydrolysis of benzoate (B1203000) esters, cleaving the ester to a carboxylic acid and an alcohol, can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, the ethoxy group is eliminated as ethanol (B145695), and the carboxylic acid is regenerated. libretexts.org

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the ethoxide ion, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol. libretexts.orgresearchgate.net This reaction is typically irreversible due to the final deprotonation step.

The kinetics of the alkaline hydrolysis of substituted phenyl and alkyl benzoates have been extensively studied. researchgate.netresearchgate.net The rate of hydrolysis is influenced by both the electronic and steric nature of the substituents on the aromatic ring and the alcohol moiety. For this compound, the 4-hydroxybutyl group is an electron-donating group, which would slightly decrease the electrophilicity of the ester's carbonyl carbon compared to unsubstituted ethyl benzoate. This would likely result in a slower rate of hydrolysis under both acidic and basic conditions. Kinetic studies on related substituted benzoates have utilized Hammett plots to correlate reaction rates with substituent electronic effects. semanticscholar.org

Transesterification:

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction is also typically catalyzed by an acid or a base. For instance, the transesterification of methyl benzoate with ethylene (B1197577) glycol has been investigated using solid superbase catalysts. capes.gov.br In the case of this compound, reaction with another alcohol in the presence of a suitable catalyst would lead to a new ester. The kinetics of such a reaction would be influenced by the nature of the incoming alcohol and the catalyst used. The general mechanism under acidic conditions is similar to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. libretexts.org

Oxidative Transformations of the Hydroxyl Functionality to Carbonyl Groups

The primary hydroxyl group of the 4-hydroxybutyl substituent on this compound can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane. The use of these reagents under controlled conditions would selectively oxidize the hydroxyl group without affecting the ester or the aromatic ring, yielding ethyl 4-(4-formylbutyl)benzoate.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would typically oxidize the primary alcohol first to an aldehyde and then further to a carboxylic acid, resulting in the formation of 4-(ethoxycarbonyl)benzoic acid. The specifics of these transformations, including reaction rates and yields for this compound, would require experimental investigation, but the general principles of alcohol oxidation are well-established in organic chemistry.

Reaction Mechanisms in Complex Polymerization Processes Involving Benzoate Derivatives

The bifunctional nature of this compound, possessing both a hydroxyl group and an ester that can be transesterified, makes it a potential monomer for the synthesis of polyesters.

Polycondensation reactions involving similar monomers, such as 4-hydroxybenzoic acid and its derivatives, are well-documented and lead to the formation of wholly aromatic polyesters with high thermal stability. bohrium.comresearchgate.net The polymerization of this compound would likely proceed via a step-growth polycondensation mechanism. In this process, the hydroxyl group of one monomer molecule would react with the ester group of another, eliminating ethanol and forming a new ester linkage. This process would repeat to build up the polymer chain. The reaction is essentially a series of transesterification reactions.

The kinetics and mechanism of such polycondensations can be complex. For instance, studies on the polycondensation of bisphenol A with aryl halides have shown reaction orders greater than two, suggesting complex reaction pathways involving multi-body intermediates. rsc.org The polymerization of this compound could be catalyzed by various compounds, including titanium alkoxides, which are known to catalyze polyesterification reactions. bohrium.com

While the direct involvement of ketene (B1206846) intermediates in the polycondensation of benzoate derivatives is not commonly reported, they are known to be reactive species in certain polymerization reactions. Ketenes are characterized by the R₂C=C=O functional group and are highly reactive towards nucleophiles. In the context of polyester (B1180765) synthesis, the formation of a ketene from a carboxylic acid derivative monomer is a possibility under specific, typically high-energy, conditions. However, for the polycondensation of this compound, the more probable mechanism involves the direct nucleophilic attack of the hydroxyl group on the ester carbonyl, as described in the transesterification pathway.

Electrophilic and Nucleophilic Reactions of the Aromatic Ring and Alkyl Chain

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com The regioselectivity of these reactions is determined by the directing effects of the two substituents on the ring: the ethyl ester group and the 4-hydroxybutyl group.

The ethyl ester group (-COOEt) is an electron-withdrawing group and a meta-director. ucalgary.calibretexts.org

The 4-hydroxybutyl group (- (CH₂)₄OH) is an alkyl group, which is an electron-donating group and an ortho-, para-director. ucalgary.camsu.edu

Nucleophilic Reactions:

The primary sites for nucleophilic attack on this compound are the carbonyl carbon of the ester and the carbon atom of the alkyl chain attached to the hydroxyl group.

Attack on the Ester: As discussed in the hydrolysis and transesterification section, nucleophiles such as hydroxide, alkoxides, and amines can attack the electrophilic carbonyl carbon of the ester. For example, reaction with an amine would lead to an amide via aminolysis. libretexts.org Reduction of the ester with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield a diol, where both the ester and the existing hydroxyl group are present as primary alcohols. libretexts.org Using a milder reducing agent like diisobutylaluminum hydride (DIBAL-H) could potentially reduce the ester to an aldehyde. libretexts.org

Attack on the Alkyl Chain: The hydroxyl group of the alkyl chain can be converted into a good leaving group, for example, by protonation in the presence of a strong acid or by conversion to a tosylate. This would make the terminal carbon of the alkyl chain susceptible to nucleophilic substitution (Sₙ2) reactions.

Theoretical and Computational Chemistry Studies

Molecular Conformation and Conformational Analysis Using Computational Methods

There are currently no published studies that have performed conformational analysis on Ethyl 4-(4-hydroxybutyl)benzoate using computational methods. Such an analysis would be crucial to identify the most stable conformers of the molecule by examining the potential energy surface related to the rotation around its flexible dihedral angles. This information is fundamental for understanding its chemical behavior and interactions.

Quantum Chemical Calculations (e.g., Ab Initio, DFT) for Electronic Structure and Energetics

Specific quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, have not been reported for this compound. These calculations are essential for elucidating the electronic structure, orbital energies (HOMO-LUMO gap), and other energetic properties of the molecule, which are key to predicting its reactivity and stability.

Molecular Dynamics Simulations for Intermolecular Interactions

There is no available research that has employed molecular dynamics (MD) simulations to study the intermolecular interactions of this compound. MD simulations would provide valuable insights into how this molecule interacts with itself and with other molecules in various environments, which is critical for understanding its macroscopic properties.

Prediction of Spectroscopic Properties and Structure-Reactivity Relationships

Detailed predictions of spectroscopic properties (such as NMR, IR, and UV-Vis spectra) for this compound, derived from computational methods, are not present in the current body of scientific literature. Furthermore, the establishment of structure-reactivity relationships based on computational models has not been undertaken for this compound.

Applications in Advanced Materials Science

Role as Monomers and Precursors in Polymer Synthesis

The presence of a reactive primary alcohol and an ethyl ester group on a stable benzene (B151609) ring allows Ethyl 4-(4-hydroxybutyl)benzoate to be incorporated into various polymer backbones through several polymerization mechanisms.

Poly(butylene terephthalate) (PBAT) is a biodegradable and commercially significant copolyester known for its desirable physical properties and processability. mdpi.com Its synthesis typically involves the melt polycondensation of raw materials such as terephthalic acid, adipic acid, and 1,4-butanediol (B3395766). mdpi.com

Given its structure, this compound is a suitable candidate for incorporation into such polyester (B1180765) chains. The terminal hydroxyl group can participate in polycondensation reactions with dicarboxylic acids (or their derivatives), while the ethyl benzoate (B1203000) moiety can act as a chain terminator or, if transesterified, be integrated into the polymer backbone. By introducing this molecule as a comonomer, material scientists can modify the properties of the resulting polyester. The rigid phenyl ring can enhance thermal stability and mechanical strength, while the flexible butyl chain can influence the polymer's crystallinity and degradation profile.

Table 1: Potential Role in Polyester Synthesis

Functional Group Potential Reaction Impact on Polymer Structure
Primary Hydroxyl (-OH) Esterification with a diacid Integration into the polymer main chain
Ethyl Ester (-COOC₂H₅) Transesterification Integration into the polymer main chain

The hydroxyl group of this compound can be chemically modified to produce specialty monomers for different types of polymerization. A key example is its potential conversion to a vinyl ether monomer. The compound 4-hydroxybutyl vinyl ether is an important monomer in the synthesis of specialty polymers and polyethers. google.comgoogle.com Industrial production of 4-hydroxybutyl vinyl ether is often achieved through the reaction of 1,4-butanediol with acetylene (B1199291) in the presence of a catalyst like potassium hydroxide (B78521). google.com

Following a similar principle, the hydroxyl group of this compound could be vinylated to create "Ethyl 4-(4-(vinyloxy)butyl)benzoate." This new monomer could then undergo cationic polymerization to form a poly(vinyl ether) with pendant ethyl benzoate groups. These pendant groups would significantly alter the polymer's properties, potentially increasing its glass transition temperature and modifying its solubility and surface characteristics.

Furthermore, derivatives of ethyl hydroxybenzoate are used to synthesize functional materials like organogelators. For instance, Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate has been synthesized from ethyl 4-hydroxybenzoate (B8730719) and demonstrates potential as an effective agent for gelling oils and fuels, which is applicable for remediating oil spills. mdpi.com This highlights the role of the ethyl benzoate structure as a building block for specialized functional polymers. mdpi.com

Design and Synthesis of Liquid Crystalline Polymers (LCPs) and Mesogens

The rigid, rod-like structure inherent to the benzoate core makes this compound and its derivatives excellent candidates for the design of liquid crystals (LCs) and liquid crystalline polymers (LCPs).

Research into compounds structurally similar to this compound confirms their liquid crystalline potential. For example, a series of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates, which feature a central benzoate unit, have been synthesized and studied for their mesomorphic (liquid crystalline) behavior. researchgate.net

The investigation of these materials involves techniques such as Differential Scanning Calorimetry (DSC) to identify phase transition temperatures and Polarizing Optical Microscopy (POM) to visualize the distinct textures of the liquid crystal phases. researchgate.net Studies on these benzoate derivatives have revealed the presence of both nematic and smectic A phases. researchgate.net The nematic phase is characterized by a "threaded" or Schlieren texture, while the smectic phase shows a focal conical fan-like texture. researchgate.net The thermal stability and the temperature range of these mesophases are highly dependent on the length of the alkyl chains attached to the molecule, a principle that would apply to derivatives of this compound. researchgate.net

Table 2: Mesomorphic Properties of a Representative Benzoate Derivative (ethyl 4-((4-butyloxyphenyl)diazenyl)benzoate)

Property Value Method of Determination
Phase Type Smectic Polarizing Optical Microscopy (POM)
Transition Temperature 85°C Differential Scanning Calorimetry (DSC)
Texture Focal Conical Fan Polarizing Optical Microscopy (POM)

Data derived from a study on analogous compounds. researchgate.net

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. nih.gov this compound is well-suited for forming such assemblies due to its capacity for hydrogen bonding. The molecule possesses a hydrogen bond donor (the hydroxyl group, -OH) and hydrogen bond acceptors (the carbonyl oxygen of the ester, C=O).

This dual functionality allows the molecules to link together in a head-to-tail fashion, forming long, polymer-like chains. The hydrogen bond between the hydroxyl group of one molecule and the carbonyl group of another can create a linear, one-dimensional assembly. These "supramolecular polymers" exhibit polymer-like properties in solution but can be reversibly assembled and disassembled by changing conditions such as temperature or solvent. The formation of these ordered structures can be enhanced by the inherent stacking interactions (π-π stacking) of the benzene rings. mdpi.com This pathway-dependent assembly is a key area of research for creating advanced, responsive materials. rsc.org

Development of Functional Esters for Material Modification and Additive Applications

Beyond polymerization, the unique chemical properties of benzoate esters make them useful as functional additives that can modify the properties of other materials. A closely related compound, ethyl 4-hydroxybenzoate (ethylparaben), is used to study solid-phase microextraction procedures. sigmaaldrich.com Its effectiveness as a sorbent is attributed to a combination of electrostatic interactions, hydrophobic interactions, and hydrogen bonding, demonstrating its utility in separation and purification applications. sigmaaldrich.com

Furthermore, ethyl p-hydroxybenzoate is widely used as a preservative in cosmetics, food, and pharmaceutical products to extend shelf-life by preventing microbial growth. atamanchemicals.com This application leverages the molecule's ability to interfere with microbial processes, showcasing its role as a functional additive. The synthesis of derivatives to create organogelators for environmental applications, as mentioned previously, is another example of developing functional esters for material modification. mdpi.com These examples underscore the versatility of the benzoate ester structure in creating materials with targeted functionalities.

Biochemical and Mechanistic Investigations in Non Clinical Models

Role as Chemical Intermediates in the Synthesis of Biologically Active Compounds

The molecular architecture of Ethyl 4-(4-hydroxybutyl)benzoate, containing two distinct reactive sites, renders it a valuable intermediate in organic synthesis. The hydroxyl (-OH) group and the ethyl ester (-COOCH₂CH₃) group can be selectively modified, allowing for the stepwise construction of larger, more complex molecules.

Detailed research findings show that analogous compounds are frequently used as precursors. For instance, the related compound, mthis compound, is synthesized from methyl 4-(4-hydrox-but-1-yn-1-yl)benzoate through hydrogenation. prepchem.com This process involves the reduction of an alkyne group to an alkane, demonstrating a key step in creating the saturated butyl chain. prepchem.com The reaction is typically carried out using a palladium on charcoal catalyst under hydrogen pressure. prepchem.com

Table 1: Synthesis of Mthis compound

PrecursorCatalystReagentProduct
Methyl 4-(4-hydrox-but-1-yn-1-yl)benzoate5% Palladium on charcoalHydrogen (50 psi)Mthis compound

This table details the catalytic hydrogenation used to produce the methyl ester analogue of this compound, highlighting a key synthetic method for this class of compounds. prepchem.com

The ester group in such compounds can undergo various transformations, including hydrolysis to form a carboxylic acid, trans-esterification to create different esters, reduction to yield a primary alcohol, or aminolysis to produce an amide. libretexts.org Simultaneously, the terminal hydroxyl group can be used in reactions like Williamson etherification to form ethers. mdpi.com This dual reactivity is exemplified in the synthesis of ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, where ethyl 4-hydroxybenzoate (B8730719) (a precursor to the title compound) undergoes etherification at its hydroxyl group. mdpi.com

Furthermore, similar structures like ethyl 4-(4-hydroxyphenyl)benzoate serve as key intermediates in the development of pharmaceuticals, such as anti-inflammatory and analgesic agents, and in the production of specialized polymers. chemimpex.com The documented use of these related benzoate (B1203000) esters in creating biologically active molecules and materials underscores the potential role of this compound as a versatile chemical intermediate.

Exploration of Molecular Interactions in Cellular Systems (e.g., Ligand Binding, Transport Mechanisms) in in vitro models

While direct research on the specific molecular interactions of this compound in cellular systems is limited in published literature, studies on structurally related benzoate ester derivatives provide insight into how such compounds might be investigated for biological activity.

For example, a study on the compound ethyl 4-[(4-methylbenzyl)oxy] benzoate , which shares the core ethyl benzoate structure, explored its antineoplastic activity in in vitro models using Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells. nih.gov The investigation revealed that this compound could induce apoptosis (programmed cell death) in MCF7 cells. nih.gov This effect was linked to the modulation of key regulatory genes involved in apoptosis. nih.gov Specifically, the compound led to the activation of pro-apoptotic genes like p53, Bax, and various caspases (-3, -8, -9) while inactivating the anti-apoptotic gene Bcl2. nih.gov

Table 2: In Vitro Molecular Interactions of a Structurally Related Compound: Ethyl 4-[(4-methylbenzyl)oxy] benzoate

Cell LineObserved EffectMolecular Mechanism
Human Breast Cancer (MCF7)Induction of ApoptosisActivation of pro-apoptotic genes (p53, Bax, Caspase-3, -8, -9)
Human Breast Cancer (MCF7)Induction of ApoptosisInactivation of anti-apoptotic gene (Bcl2)

This table summarizes the findings for a related benzoate ester, illustrating the types of molecular interactions that can be studied in vitro for this class of compounds. nih.gov

These findings on a related molecule demonstrate a potential avenue for research into this compound, suggesting that it or its derivatives could be evaluated for similar interactions within cellular pathways, such as ligand binding to protein targets or influencing gene expression.

Enzyme-Mediated Transformations and Biocatalysis Studies in Synthetic Pathways

The functional groups of this compound make it a potential substrate for enzyme-mediated transformations. Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool in synthetic chemistry, often allowing for high selectivity and milder reaction conditions compared to traditional chemical methods.

Studies on similar molecules highlight the applicability of biocatalysis. A notable example is the scalable synthesis of optically pure ethyl (R)-2-hydroxy-4-phenylbutanoate, an important chiral intermediate for pharmaceuticals. nih.gov This process utilizes a recombinant E. coli strain engineered to express a carbonyl reductase. nih.gov The enzyme performs an asymmetric reduction of the precursor, ethyl 2-oxo-4-phenylbutyrate, to produce the desired chiral alcohol with high purity. nih.gov

Table 3: Example of Biocatalytic Reduction of a Related Ethyl Ester

EnzymeSubstrateProductKey Outcome
NADPH-dependent Carbonyl Reductase (IolS)Ethyl 2-oxo-4-phenylbutyrate (OPBE)Ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE)High stereoselectivity (>98.5% ee)

This table describes the successful use of a recombinant enzyme to transform a keto-ester into a chiral hydroxy-ester, demonstrating a potential biocatalytic application for similar substrates. nih.gov

Additionally, the metabolism of related azo compounds has been studied in vitro using rat liver microsomes, which contain a variety of metabolic enzymes. nih.gov In the case of ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate, enzymatic reactions resulted in reduction and acetylation products, though the ethyl ester group itself remained unchanged. nih.gov This indicates that enzymes can selectively target specific parts of a molecule while leaving others intact. Such studies are crucial for understanding how a compound like this compound might be processed or transformed in a biological environment, and for harnessing enzymes to create specific derivatives in synthetic pathways.

Advanced Analytical Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation (NMR, IR, MS)

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. For Ethyl 4-(4-hydroxybutyl)benzoate, both ¹H and ¹³C NMR would be utilized.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring would appear as two doublets in the downfield region (typically δ 7-8 ppm). The ethyl group would present as a quartet for the -CH₂- group and a triplet for the -CH₃ group. The four-carbon chain would exhibit a series of multiplets corresponding to the four methylene (B1212753) groups, with the terminal -CH₂OH group showing a characteristic shift. The hydroxyl proton would appear as a broad singlet, the position of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethyl group, and the four carbons of the hydroxybutyl chain.

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic (2H, ortho to C=O) ~7.9 Doublet
Aromatic (2H, ortho to alkyl) ~7.2 Doublet
Ethyl (-OCH₂-) ~4.3 Quartet
Butyl (-CH₂-Ar) ~2.7 Triplet
Butyl (-CH₂-CH₂OH) ~3.6 Triplet
Butyl (internal -CH₂-) ~1.6-1.8 Multiplet
Ethyl (-CH₃) ~1.3 Triplet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1720 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) group. A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the hydroxyl (-OH) group. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C-O stretching vibrations for the ester and alcohol would be observed in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 222.28 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 222. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45) or the butoxy group, and cleavage at the ester linkage.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (GC-MS, HPLC)

Chromatographic techniques are essential for separating components of a mixture, assessing purity, and monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. A GC-MS method for this compound would involve injecting the sample into a heated port where it is vaporized and then separated on a capillary column. The retention time would be characteristic of the compound, and the mass spectrometer would provide a mass spectrum for confirmation. While specific methods for this compound are not published, methods for similar compounds like other benzoate (B1203000) esters are available. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of a wide range of compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, as the benzene ring is a strong chromophore. HPLC is particularly useful for monitoring the synthesis of this compound and for quantifying its purity. Several HPLC methods have been developed for the analysis of related benzoate esters. rsc.orgresearchgate.net

Typical HPLC Parameters for Analysis of Benzoate Esters

Parameter Value
Column C18, various dimensions
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 0.5 - 1.5 mL/min
Detection UV at ~230-254 nm

Thermal Analysis for Material Properties (DSC, TGA)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For this compound, DSC could be used to determine its melting point, boiling point, and any phase transitions. For the related compound, ethyl 4-hydroxybenzoate (B8730719), a melting point of around 115-118 °C has been reported. nist.gov It is expected that the longer alkyl chain in this compound would influence its melting and boiling points compared to shorter-chain analogues.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability of a compound and to study its decomposition profile. A TGA of this compound would show the temperature at which the compound begins to decompose. For ethyl 4-hydroxybenzoate, thermal stability up to 150 °C has been reported. epa.gov The thermal stability of this compound is expected to be in a similar range.

X-ray Diffraction Analysis for Solid-State and Mesophase Characterization

X-ray diffraction is a powerful technique for determining the atomic and molecular structure of a crystal. If this compound can be obtained in a crystalline form, single-crystal X-ray diffraction could provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. For the related compound, ethyl 4-hydroxybenzoate, single crystal X-ray diffraction studies have confirmed that it belongs to the monoclinic structure. epa.gov No published crystal structure data is currently available for this compound. Such data would be valuable for understanding its solid-state properties and for computational modeling.

Inverse Gas Chromatography for Thermodynamic Interaction Studies in Materials

Inverse Gas Chromatography (IGC) is a gas-phase technique used to characterize the surface and bulk properties of solid materials. In IGC, the material to be studied is packed into a column, and known probe molecules are injected. By measuring the retention time of these probes, various thermodynamic parameters, such as surface energy and acid-base properties, can be determined. While a powerful tool for materials science, there are no published studies utilizing IGC to characterize this compound. Such a study could provide valuable insights into its interaction with other materials, which would be relevant if it were to be used as a component in a composite material or as a coating.

Environmental Chemistry and Chemical Degradation Pathways

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis) in Environmental Matrices

Abiotic degradation, occurring without the involvement of biological organisms, represents a significant pathway for the transformation of Ethyl 4-(4-hydroxybutyl)benzoate in the environment. The primary mechanisms are hydrolysis of the ester bond and photolysis initiated by the absorption of solar radiation.

Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis, a reaction in which water cleaves the bond, yielding the corresponding carboxylic acid and alcohol. This process can be catalyzed by either acids or bases. mcgill.ca In typical environmental pH ranges, both neutral and base-catalyzed hydrolysis are relevant. The hydrolysis of esters is a well-understood process, with the rate being influenced by pH, temperature, and the specific structure of the ester. epa.gov

Under alkaline conditions, the hydrolysis (saponification) is generally rapid and irreversible, producing 4-(4-hydroxybutyl)benzoic acid and ethanol (B145695). mcgill.ca Acid-catalyzed hydrolysis is a reversible reaction, but it also leads to the same primary degradation products. researchgate.net While specific experimental data for this compound is not available, studies on similar compounds like ethyl benzoate (B1203000) demonstrate that hydrolysis is a key degradation pathway. semanticscholar.orgnih.gov The presence of the electron-donating hydroxybutyl group on the benzene (B151609) ring may slightly influence the rate of hydrolysis compared to unsubstituted ethyl benzoate.

Interactive Table: Predicted Hydrolysis of this compound

ReactantConditionPrimary ProductsSignificance
This compoundAlkaline Hydrolysis (Saponification)4-(4-hydroxybutyl)benzoic acid, EthanolLikely a significant degradation pathway in alkaline waters and soils.
This compoundAcid-Catalyzed Hydrolysis4-(4-hydroxybutyl)benzoic acid, EthanolRelevant in acidic environmental compartments.
This compoundNeutral Hydrolysis4-(4-hydroxybutyl)benzoic acid, EthanolOccurs at neutral pH, though typically slower than catalyzed hydrolysis.

Photolysis

The aromatic ring in this compound enables the molecule to absorb ultraviolet (UV) radiation from sunlight, which can lead to its photolytic degradation. Direct photolysis, where the molecule itself absorbs light, is a potential transformation route in sunlit surface waters. Studies on structurally related compounds, such as ethyl-4-aminobenzoate (a UV filter), have shown that phototransformation can be a significant environmental fate process. researchgate.net The degradation pathways can involve hydroxylation of the aromatic ring, demethylation, and molecular rearrangement. researchgate.net For this compound, photolysis could lead to the formation of various transformation products through reactions involving the aromatic system and the hydroxybutyl side chain. The quantum yield of photolysis, a measure of the efficiency of the process, would be a key parameter in determining its environmental half-life in sunlit waters.

Biotic Degradation by Specific Microbial Strains and Enzymatic Processes

Biodegradation is expected to be a primary mechanism for the removal of this compound from the environment. The presence of both an ester linkage and an alkyl chain provides multiple points of attack for microbial enzymes.

The initial and most likely step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond by carboxylesterases, which are widespread in microorganisms. mcgill.canih.gov This reaction would release 4-(4-hydroxybutyl)benzoic acid and ethanol, both of which are generally more amenable to further microbial degradation. Studies on the biodegradation of parabens (alkyl esters of 4-hydroxybenzoic acid) by strains like Enterobacter cloacae have demonstrated rapid hydrolysis of the ester linkage as the first step. nih.gov

Following the initial hydrolysis, the resulting 4-(4-hydroxybutyl)benzoic acid would be further metabolized. The degradation of the alkyl side chain can proceed via omega- and beta-oxidation, a common pathway for the breakdown of alkyl chains in microorganisms. nih.gov The aromatic ring, a substituted 4-hydroxybenzoate (B8730719), is a well-known substrate for various bacterial degradation pathways. For instance, species of Pseudomonas and Bacillus are known to degrade 4-hydroxybenzoate through intermediates such as protocatechuate and gentisate, which are then funneled into central metabolic pathways like the beta-ketoadipate pathway. nih.gov

Interactive Table: Postulated Biotic Degradation Pathway for this compound

Degradation StepEnzymatic ProcessLikely Microbial GeneraIntermediate/Final Products
Initial Hydrolysis CarboxylesterasePseudomonas, Enterobacter, Comamonas4-(4-hydroxybutyl)benzoic acid, Ethanol
Side-Chain Oxidation Omega- and Beta-oxidationVarious bacteriaCarboxylated aromatic intermediates
Aromatic Ring Cleavage DioxygenasesPseudomonas, BacillusProtocatechuate, Gentisate, leading to central metabolites

Chemical Fate Modeling and Persistence Studies in Environmental Systems

While specific experimental studies on the persistence and environmental fate of this compound are limited, its behavior can be predicted based on its chemical structure and the known fate of related compounds. Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structure with its properties, can be used to estimate its environmental behavior. epa.gov

The persistence of this compound in the environment is expected to be relatively low. Its susceptibility to both abiotic hydrolysis and biotic degradation suggests that it would not persist for long periods in most environmental compartments. The presence of the hydroxyl group and the ester functionality increases its water solubility and bioavailability compared to more hydrophobic compounds, facilitating microbial uptake and degradation. Benzoic acid and its simple esters are generally considered to be readily biodegradable and have low acute toxicity to aquatic organisms. chemrxiv.org

However, the actual environmental persistence will depend on a variety of factors, including temperature, pH, microbial population density, and the presence of other organic matter. nih.gov In anaerobic environments, the degradation rate is likely to be significantly slower than under aerobic conditions.

Interactive Table: Factors Influencing the Environmental Persistence of this compound

Structural Feature / PropertyInfluence on PersistenceRationale
Ester Linkage Decreases persistenceSusceptible to both abiotic and biotic hydrolysis.
Aromatic Ring Decreases persistence in sunlightEnables photolytic degradation.
Hydroxybutyl Side Chain Decreases persistenceIncreases water solubility and provides a site for oxidative microbial attack.
Overall Structure Low to moderate persistenceReadily biodegradable based on the lability of the ester and the biodegradability of the resulting acid and alcohol.

Future Research Directions and Emerging Areas of Inquiry

Exploration of Novel Sustainable Synthetic Routes and Catalytic Systems

The future of chemical manufacturing hinges on the development of green and sustainable processes. For Ethyl 4-(4-hydroxybutyl)benzoate, research is anticipated to move beyond traditional synthesis methods toward more environmentally benign alternatives.

Current and Analogous Synthetic Approaches: The synthesis of related esters provides a blueprint for potential routes. For instance, mthis compound has been synthesized via the hydrogenation of methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate using a palladium on charcoal catalyst. Traditional Fischer esterification, often catalyzed by strong mineral acids like sulfuric acid, is a common method for producing aromatic esters. researchgate.net Another established method is the Williamson etherification synthesis, which has been used to create derivatives from ethyl 4-hydroxybenzoate (B8730719).

Future Green Synthesis Strategies: Emerging research focuses on cleaner catalytic systems that are recyclable and operate under milder conditions. researchgate.net Key areas for future investigation include:

Ionic Liquids: Brønsted acidic ionic liquids have shown promise as efficient and reusable catalysts for Fischer esterification of long-chain aliphatic acids at room temperature, offering high yields under solvent-free conditions. researchgate.net

Novel Metal-Based Catalysts: Scientists are developing innovative catalysts, such as one-nanometer-sized bimetallic oxide clusters (e.g., RhRu), for cross-dehydrogenative coupling (CDC) reactions. labmanager.com These reactions can form esters by directly activating C-H bonds, using molecular oxygen as the sole oxidant and producing only water as a byproduct, which represents a significant advancement in green chemistry. labmanager.com

Enzymatic Catalysis: The use of enzymes, such as lipases, could offer a highly selective and environmentally friendly pathway for the synthesis of this compound, minimizing waste and avoiding harsh reaction conditions.

Photocatalysis: Visible-light-induced photocatalysis presents a sustainable energy source for driving ester synthesis. For example, the synthesis of α-keton thiol esters has been achieved using an organic photocatalyst, oxygen as a green oxidant, and ethyl acetate (B1210297) as a green solvent, with water as the only byproduct. acs.org

Design and Synthesis of Advanced Materials with Tunable Properties for Emerging Technologies

The dual functionality of this compound makes it an excellent candidate as a monomer or additive in the creation of advanced polymers and materials with tailored characteristics.

Role in Polymer Chemistry: Benzoate (B1203000) esters are widely used as plasticizers, viscosity modifiers, and additives in a variety of polymer compositions, including polysulfides, polyesters, polyurethanes, and acrylics. google.comgoogle.com They are integral to the production of paints, coatings, adhesives, sealants, and films. google.com The related compound, 4-hydroxybutyl benzoate, has been utilized as a model to study the kinetics of thermal degradation in poly(butylene terephthalate) (PBT), a common thermoplastic polyester (B1180765). researchgate.nettue.nl

Future Directions in Materials Science:

Biodegradable Polymers: The hydroxyl group allows this compound to act as a monomer or crosslinking agent. This opens avenues for its incorporation into biodegradable polyesters, similar to how poly(4-hydroxybutyrate) (P4HB) is used for biocompatible medical devices like sutures.

High-Performance Polymers: As a modifier, it could be used to fine-tune the properties of polymers. Its incorporation could enhance flexibility, durability, and thermal stability. Research into how its specific structure affects the glass transition temperature and mechanical properties of polymers like poly(acrylic acid) and poly(ethyl acrylate) would be a valuable pursuit. researchgate.net

Stimuli-Responsive Materials: The ester and hydroxyl groups offer sites for chemical modification, enabling the design of "smart" polymers that respond to environmental triggers such as pH, temperature, or light. Such materials are sought after for applications in drug delivery and soft robotics.

Interactive Table: Potential Polymer Applications

Polymer Type Potential Role of this compound Desired Outcome
Poly(butylene terephthalate) (PBT) Monomer or comonomer Enhanced thermal stability, tunable degradation
Polyurethanes Chain extender, plasticizer Improved flexibility and processability
Acrylic Polymers Additive, crosslinking agent Modified glass transition temp, enhanced durability

Detailed Mechanistic Studies of Non-Clinical Biological Interactions for Chemical Probe Development

While the specific biological activities of this compound are not yet detailed in the literature, the broader class of hydroxyalkyl benzoates and related ester compounds shows biological relevance, suggesting avenues for future investigation.

Inferred Biological Potential: Hydroxyalkyl benzoates are recognized as a class of naturally occurring compounds, such as glucosinolates found in plants, which can have various biological effects. researchgate.netkupdf.netwhiterose.ac.uk Esters are a major functional group in many bioactive compounds and prodrugs. researchgate.net The study of how these structures interact with biological systems is a robust field.

Future Research in Chemical Biology:

Enzyme Interaction Studies: The ester linkage is susceptible to hydrolysis by esterase enzymes, which are ubiquitous in biological systems. Investigating the interaction of this compound with specific enzymes could lead to its development as a chemical probe to study enzyme activity or as a precursor for a targeted-release therapeutic.

Antimicrobial and Allelopathic Research: Plant-derived biochemicals, including various esters, are known for their antimicrobial properties. vdoc.pub Future studies could screen this compound and its derivatives for activity against agricultural pathogens or for its potential as an allelochemical, which could have applications in sustainable agriculture. researchgate.net

Prodrug Design: The molecule's structure could be leveraged in medicinal chemistry. The hydroxyl group provides a point for attaching a pharmacologically active molecule, while the ethyl benzoate portion could be designed to control solubility and cell permeability, with the ester bond intended for cleavage by intracellular enzymes to release the active drug.

Integration of this compound into Green Chemistry Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This compound is well-positioned to be a part of this paradigm shift, both in its synthesis and its application.

Key Green Chemistry Principles:

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, such as the CDC reactions mentioned earlier, is a key goal. labmanager.com

Use of Renewable Feedstocks: Future research could explore the synthesis of the butanediol (B1596017) portion of the molecule from biomass-derived sources, reducing reliance on petrochemicals.

Design for Degradation: As a component of biodegradable polymers, the compound is inherently aligned with the green chemistry principle of designing products that break down into innocuous substances after their useful life.

Safer Solvents and Auxiliaries: Moving towards water-based or solvent-free synthesis, as demonstrated with certain catalytic systems, will be a critical area of research. mdpi.com

Potential Environmental Applications: A derivative of the related ethyl 4-hydroxybenzoate has been synthesized and shown to have potential as an organogelator for cleaning up oil spills. This suggests that with appropriate structural modification, this compound could be a platform for developing new materials for environmental remediation.

Interdisciplinary Research Applications (e.g., Nanotechnology, Sensing, Photonic Materials)

The unique properties of aromatic esters are being harnessed in several high-technology, interdisciplinary fields. This compound, with its adaptable structure, is a promising candidate for future exploration in these areas.

Nanotechnology:

Ligands for Nanomaterials: Benzoate derivatives can function as ligands that bind to the surface of semiconductor nanoparticles or quantum dots. google.com These ligands are crucial for stabilizing the nanoparticles in various media and for interfacing them with biological systems or other materials. The hydroxyl group on this compound offers a secondary point for functionalization, making it a potentially valuable bifunctional ligand.

Block Copolymer Lithography: Solvents like ethyl benzoate are used in the self-assembly of block copolymers for nanolithography, a process used to create nanopatterned graphene for electronics and sensors. dtu.dk The specific properties of this compound could be explored in similar nanoscale fabrication processes.

Sensing: The aromatic ring and ester group can be part of a larger molecular structure designed to detect specific analytes. The electronic properties of the benzoate moiety can be modulated by binding events, leading to a detectable signal (e.g., a change in fluorescence or color). Future research could involve integrating this compound into more complex sensor molecules.

Photonic and Optoelectronic Materials:

Nonlinear Optics: Aromatic esters are being investigated for their nonlinear optical (NLO) properties, which are crucial for applications like frequency doubling of laser light. researchgate.net Computational and experimental studies on related chalcones and benzoate esters aim to create materials with high hyperpolarizabilities for photonic technologies. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Functional molecules based on methyl benzoate acceptors have been synthesized and shown to have potential for use in OLEDs, particularly in developing materials with thermally activated delayed fluorescence (TADF). researchgate.net The tunable electronic nature of the benzoate acceptor makes it a versatile platform, suggesting that this compound could serve as a building block in the design of new materials for energy-efficient displays and lighting.

Interactive Table: Emerging Interdisciplinary Applications

Field Potential Application of this compound Key Features Utilized
Nanotechnology Bifunctional ligand for semiconductor nanoparticles Aromatic ring for surface binding, hydroxyl for further functionalization
Sensing Component of a molecular sensor Tunable electronic properties of the benzoate group
Photonics Building block for NLO materials π-electron system of the aromatic ring

| Optoelectronics | Precursor for TADF emitters in OLEDs | Benzoate as an effective electron acceptor |

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(4-hydroxybutyl)benzoate, and how do reaction conditions influence yield?

Methodological Answer : this compound is typically synthesized via esterification or coupling reactions. A common approach involves reacting 4-(4-hydroxybutyl)benzoic acid with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide). Key parameters include:

  • Temperature : 60–80°C for esterification to minimize side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst Efficiency : Acidic resins or enzyme-mediated catalysis (e.g., lipases) can enhance selectivity .

Q. Example Synthetic Route :

StepReaction TypeReagents/ConditionsYield (%)
1EsterificationEthanol, H₂SO₄, reflux, 12h75–85
2PurificationColumn chromatography (SiO₂, hexane/ethyl acetate)90+

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~4.3 ppm for CH₂CH₃) and hydroxybutyl chain (δ ~1.5–3.5 ppm).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., hydroxybutyl O–H∙∙∙O ester interactions) using SHELX programs .
  • Mass Spectrometry : ESI-MS or GC-MS validate molecular ion peaks ([M+H]⁺ expected at m/z 238.3).

Advanced Research Questions

Q. How does the hydroxybutyl substituent influence the compound’s biological activity compared to analogs?

Methodological Answer : The hydroxybutyl group enhances hydrophilicity and hydrogen-bonding capacity, impacting interactions with biological targets. For example:

  • Enzyme Inhibition : Molecular docking studies (AutoDock Vina) show the hydroxybutyl chain forms hydrogen bonds with catalytic residues of cytochrome P450 enzymes, reducing IC₅₀ values compared to methyl or ethyl analogs .
  • SAR Analysis :
Analog (R-group)LogPIC₅₀ (μM)Target Enzyme
-CH₂CH₂CH₂CH₂OH2.112.3CYP3A4
-CH₂CH₃3.848.7CYP3A4

Q. How can researchers resolve contradictions in biological assay data for this compound?

Methodological Answer : Contradictory results (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines (HEK293 vs. HepG2).
  • Metabolic Stability : Use hepatic microsome assays to assess degradation rates.
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets .

Case Study :
A 2024 study reported conflicting antitumor activity (IC₅₀ = 15 μM in MCF-7 vs. 32 μM in A549). Further analysis revealed A549 cells overexpress efflux pumps (e.g., P-gp), reducing intracellular drug accumulation .

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

Methodological Answer :

  • DFT Calculations : Gaussian 16 simulations model electron density around the ester and hydroxybutyl groups to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., water, acetonitrile) to optimize reaction conditions for functionalization .

Q. Example Prediction :

Reactive SitePredicted Reactivity (kJ/mol)Observed Reactivity
Ester carbonyl-120.5 (nucleophilic attack)Confirmed via hydrolysis (NaOH, 80°C)
Hydroxybutyl -OH-85.3 (hydrogen bonding)Validated by IR (ν(O-H) = 3450 cm⁻¹)

Q. How can crystallographic data resolve challenges in polymorph identification?

Methodological Answer :

  • SHELXL Refinement : Resolve polymorphic forms (e.g., monoclinic vs. orthorhombic) using single-crystal XRD.
  • Thermal Analysis : DSC (differential scanning calorimetry) identifies melting point variations between polymorphs (ΔH fusion differences >5 J/g) .

Q. Example :

PolymorphSpace GroupMelting Point (°C)
Form IP2₁/c98–100
Form IIPbca102–104

Q. What strategies mitigate degradation of this compound in aqueous media?

Methodological Answer :

  • pH Stabilization : Buffers (pH 6–7) reduce ester hydrolysis.
  • Lyophilization : Freeze-drying increases shelf life (>12 months at -20°C).
  • Degradation Analysis : HPLC-MS identifies major degradation products (e.g., 4-(4-hydroxybutyl)benzoic acid) .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the compound’s role in modulating lipid membranes via neutron scattering or fluorescence anisotropy.
  • Green Synthesis : Develop biocatalytic routes using immobilized Candida antarctica lipase B .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.